BENGHE Foundational & Exploratory

Check Availability & Pricing

7-Chloroquinoline-4-boronic Acid:
Physicochemical Profiling & Synthetic Utility

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 7-Chloroquinoline-4-boronic acid
CAS No.: 936940-92-0
Cat. No.: B1420533
Get Quote
. J

Executive Summary

7-Chloroquinoline-4-boronic acid (CAS: 936940-92-0) represents a critical "privileged
scaffold" intermediate in modern drug discovery. It serves as the nucleophilic partner in Suzuki-
Miyaura cross-coupling reactions to generate 4-substituted-7-chloroquinoline derivatives—a
structural motif found in historic antimalarials (Chloroquine) and contemporary kinase inhibitors
(e.g., Bosutinib analogs).

This guide addresses a common ambiguity in the field: the distinction between the free boronic
acid (MW 207.42) and its more stable, commercially prevalent pinacol ester (MW 289.57). We
provide a definitive physicochemical profile, validated synthetic protocols, and handling
strategies to mitigate the inherent instability of the C4-boron bond in nitrogen heterocycles.

Physicochemical Specifications

Accurate molecular weight characterization is non-trivial for this compound due to the isotopic
richness of both Boron and Chlorine. In high-resolution mass spectrometry (HRMS), the
"average" weight is insufficient for peak assignment.
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Table 1: Core Chemical Data

Property Free Acid Specification Pinacol Ester Specification
o ] 7-Chloro-4-(4,4,5,5-
(7-Chloroquinolin-4-yl)boronic
IUPAC Name ” tetramethyl-1,3,2-
aci
dioxaborolan-2-yl)quinoline
CAS Number 936940-92-0 871125-83-6
Molecular Formula
Average MW 207.42 g/mol 289.57 g/mol

Monoisotopic Mass

207.026 g/mol

289.104 g/mol

Physical State

Off-white solid (Hygroscopic)

White to yellow crystalline solid

Solubility

DMSO, MeOH (w/

decomposition risk)

DCM, EtOAc, DMSO

Isotopic Distribution Analysis (MS Logic)

For researchers performing QC via LC-MS, the mass spectrum of 7-chloroquinoline-4-

boronic acid is complex. You must account for the interplay between Boron (

1 ~20%,

: ~80%) and Chlorine (

1 ~715%,

: ~25%).

o Base Peak (M+H): The most abundant peak corresponds to

o M-1 Peak: A significant signal exists at [M-1] due to
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, approximately 25% the height of the parent peak, which is often mistaken for impurity or
fragmentation.

Stability & Handling: The Boroxine Cycle
Free boronic acids are prone to spontaneous dehydration to form cyclic trimers known as

boroxines. This is reversible but affects stoichiometry calculations in synthesis.

e Observation: A "pure” sample may show a melting point depression or variable elemental
analysis due to partial anhydride formation (

).
» Protocol: For precise stoichiometric coupling, assume a ~90-95% active boronic acid content

unless freshly hydrolyzed, or convert to the potassium trifluoroborate salt (

) for enhanced stability.

Validated Synthetic Protocols

While the pinacol ester is commercially available, in-house synthesis of the free acid or ester is
often required for scale-up or analog generation. The following protocol utilizes a Halogen-
Metal Exchange strategy, which is superior to direct palladation for the electron-deficient
quinoline ring.

Protocol A: Cryogenic Lithiation (From 4-Bromo-7-
chloroquinoline)

Causality: Direct lithiation of 4,7-dichloroquinoline is possible but often yields mixtures. Starting
with 4-bromo-7-chloroquinoline exploits the weaker C-Br bond for selective exchange at
position 4 without disturbing the C7-CI bond.

Step-by-Step Workflow:

o Preparation: Flame-dry a 3-neck round bottom flask under Argon. Charge with 4-bromo-7-
chloroquinoline (1.0 eq) and anhydrous THF (0.1 M concentration).
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e Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature must be
maintained to prevent nucleophilic attack of BuLi on the quinoline ring.

e Exchange: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 30
mins at -78 °C. The solution typically turns deep red/brown (lithiated species).

e Trapping: Add Triisopropyl borate (

, 1.5 eq) rapidly.

e Warming: Allow the reaction to warm to Room Temperature (RT) over 2 hours.

e Hydrolysis (Acidic): Quench with 2M HCI. Stir for 1 hour to hydrolyze the boronate ester to
the free acid.

« |solation: Neutralize to pH ~6-7 with NaOH. The boronic acid often precipitates. Filter, wash
with cold water and hexanes.

Visualization: Synthesis Pathway

n-BuLi, THF B(OiPr)3 H30+
4-Bromo-7-chloroquinoline -78°C, 30 min | 4-Lithio-Intermediate Electrophilic Trap > Triisopropyl Boronate Hydrolysis > 7-Chloroquinoline-4-boronic acid
(CAS: 98519-65-4) 1 (-78°C, Kinetic Species) Intermediate (MW: 207.42)

Click to download full resolution via product page

Figure 1: Selective synthesis of 7-chloroquinoline-4-boronic acid via halogen-metal
exchange.

Application: Suzuki-Miyaura Coupling

The primary utility of this compound is introducing the quinoline scaffold into biaryl drugs. Due
to the electron-deficient nature of the pyridine ring in quinoline, the C4-boronic acid is relatively
slow to transmetallate compared to phenylboronic acids.

Optimization Strategy:

o Base: Use weaker bases like
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or
to prevent protodeboronation (loss of the boron group).

o Catalyst: Phosphine-free systems (e.g.,

in water/alcohol) or bulky phosphines (

) are recommended to stabilize the oxidative addition complex.

Visualization: Catalytic Cycle
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Figure 2: Suzuki-Miyaura catalytic cycle highlighting the entry point of the quinoline boronic
acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Profiling & Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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